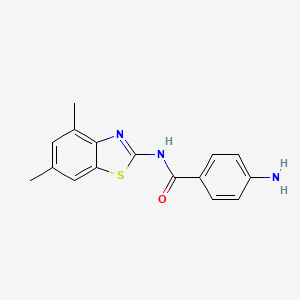

4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide is a chemical compound with the molecular formula C15H15N3OS It is known for its unique structure, which includes an amino group, a benzamide group, and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide typically involves the condensation of 4,6-dimethyl-2-aminobenzothiazole with 4-aminobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually performed under reflux conditions in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The benzothiazole ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Reduced forms of the benzothiazole ring.

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Scientific Research Applications

Anticonvulsant Activity

4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide has demonstrated anticonvulsant properties in animal models .

- Studies in Mice and Rats Evaluation in mice and rats using standardized anticonvulsant test procedures indicates that the compound is a potent anticonvulsant in the maximal electroshock seizure (MES) model . The compound was effective in nontoxic doses following intraperitoneal administration in mice and oral administration in both mice and rats .

Antiviral Research

4-(aminomethyl)benzamide derivatives, including compounds structurally related to this compound, have shown promise as inhibitors of viral entry, specifically against Ebola and Marburg viruses .

- Ebola and Marburg Virus Inhibition Certain 4-(aminomethyl)benzamides have demonstrated the ability to inhibit the entry of both EBOV and MARV pseudovirions . One such compound, CBS1118, exhibited EC50 values < 10 μM for both EBOV and MARV, suggesting broad-spectrum antifiloviral activity .

- Structural Activity Relationship (SAR) Studies SAR studies have explored the impact of various substitutions on the efficacy of these compounds . For instance, modifications to the amine substituent and the introduction of carbonyl linkers have been shown to affect potency .

Thiazole Derivatives

Thiazole-containing molecules, to which this compound belongs, have a wide range of biological activities .

- Anticonvulsant Properties of Thiazoles Several thiazole-bearing molecules have displayed anticonvulsant properties . For example, compound 1 (4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide) displayed high anticonvulsant activity .

Data Table

Mechanism of Action

The mechanism of action of 4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The benzothiazole ring is known to interact with DNA and proteins, which can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

4-Amino-N-(4,6-dimethyl-2-pyridinyl)benzamide: Similar structure but with a pyridine ring instead of a benzothiazole ring.

Benzenamine, 4-(6-methyl-2-benzothiazolyl): Similar structure but lacks the amide group.

Uniqueness

4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide is unique due to the presence of both the benzamide and benzothiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticonvulsant and potential anticancer therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound features a benzothiazole moiety that is known for its biological activity. The presence of the amino group enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.

Anticonvulsant Activity

The compound has been evaluated for its anticonvulsant properties in several animal models. Notably, it demonstrated significant efficacy in the maximal electroshock seizure (MES) model with an effective dose (ED50) ranging from 1.7 to 2.6 mg/kg when administered orally to mice . Comparatively, this potency is higher than that of established anticonvulsants like phenytoin, which has an ED50 of 9.5 mg/kg .

Table 1: Anticonvulsant Efficacy Comparison

| Compound | Route of Administration | ED50 (mg/kg) |

|---|---|---|

| This compound | Oral | 1.7 - 2.6 |

| Phenytoin | Oral | 9.5 |

Metabolism and Pharmacokinetics

The metabolism of this compound has been studied extensively. Following oral administration, the compound is rapidly absorbed and metabolized primarily through N-acetylation . The major metabolites identified include 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide, which accounted for a significant portion of the plasma radioactivity post-administration .

Table 2: Metabolic Pathways

| Metabolite | Percentage in Plasma (Post-Dosing) |

|---|---|

| Parent Compound | ~40% |

| N-acetyl Metabolite | ~60% |

Toxicity and Safety Profile

While the anticonvulsant effects are promising, it is crucial to evaluate the toxicity profile of this compound. In studies assessing neurotoxicity, it was found that higher doses led to adverse effects; however, the therapeutic index remains favorable compared to traditional anticonvulsants .

Case Studies and Research Findings

Several studies have reported on the efficacy and safety of this compound:

- Anticonvulsant Efficacy : In a study involving multiple seizure models, the compound was effective in preventing seizures induced by electrical stimulation without significant neurotoxicity .

- Comparative Studies : When compared with other benzamide derivatives, this compound exhibited superior activity against specific seizure types while maintaining a lower toxicity profile .

- Potential Anticancer Activity : Preliminary investigations suggest that benzothiazole derivatives may possess anticancer properties; however, further research is needed to explore this potential fully .

Properties

Molecular Formula |

C16H15N3OS |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

4-amino-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide |

InChI |

InChI=1S/C16H15N3OS/c1-9-7-10(2)14-13(8-9)21-16(18-14)19-15(20)11-3-5-12(17)6-4-11/h3-8H,17H2,1-2H3,(H,18,19,20) |

InChI Key |

YVWIAHQPHWDHGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.